Ethyl hexacosanoate
Overview
Description
Ethyl hexacosanoate is a chemical compound with the formula C28H56O2 and a molecular weight of 424.7430 . It is also known as Ethyl hexacosanate .
Molecular Structure Analysis
The Ethyl hexacosanoate molecule contains a total of 85 bonds. There are 29 non-H bonds, 1 multiple bond, 26 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Physical And Chemical Properties Analysis
Ethyl hexacosanoate has a molecular weight of 424.7430 . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Density and Viscosity Studies
Ethyl hexacosanoate's physical properties, such as density and viscosity, have been studied in various contexts. For instance, Djojoputro and Ismadji (2005) investigated the density and viscosity of binary mixtures involving ethyl hexacosanoate at different temperatures and atmospheric pressure. This research provides fundamental insights into the physicochemical properties of ethyl hexacosanoate in mixtures, which is crucial for various industrial and research applications (Djojoputro & Ismadji, 2005).
Sustainability in Chemical Processes
Ethyl hexacosanoate is also relevant in studies focusing on the sustainability of chemical processes. Patel et al. (2015) discussed the use of sustainability metrics in chemical research, particularly in the production of higher alcohols from ethanol, where compounds like ethyl hexacosanoate may be involved. Their research emphasizes the importance of considering environmental and economic aspects in the development of chemical processes (Patel et al., 2015).
Heat Transformation Applications
In the field of energy research, the performance of single-stage heat transformers using additives like ethyl hexacosanoate has been explored. Rivera and Cerezo (2005) conducted an experimental study to enhance the performance of heat transformers, indicating potential applications of ethyl hexacosanoate in energy-efficient systems (Rivera & Cerezo, 2005).
Pharmaceutical and Biomedical Research
Ethyl hexacosanoate might also have implications in pharmaceutical and biomedical research. Grube et al. (2018) investigated the hydrodynamic properties of poly(2-ethyl-2-oxazoline)s, which could be relevant in the context of ethyl hexacosanoate due to their potential application in pharmaceutical industries (Grube et al., 2018).
properties
IUPAC Name |
ethyl hexacosanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-4-2/h3-27H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWXXMBQXSOLQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40535482 | |
Record name | Ethyl hexacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40535482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl hexacosanoate | |
CAS RN |
29030-81-7 | |
Record name | Ethyl hexacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40535482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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